molecular formula C14H17BrN2O2 B581296 Allyl 4-(4-bromophenyl)piperazine-1-carboxylate CAS No. 1133115-38-4

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B581296
CAS No.: 1133115-38-4
M. Wt: 325.206
InChI Key: MTNKHWRTDGQBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 1133115-38-4) is a piperazine derivative with the molecular formula C₁₄H₁₇BrN₂O₂ and a molecular weight of 325.2 g/mol . It features a bromophenyl group at the 4-position of the piperazine ring and an allyl ester moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of PROTACs (proteolysis-targeting chimeras) and other bioactive molecules . Its structural versatility allows for further functionalization via coupling reactions or deprotection strategies .

Properties

IUPAC Name

prop-2-enyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-11-19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNKHWRTDGQBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675025
Record name Prop-2-en-1-yl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-38-4
Record name 2-Propen-1-yl 4-(4-bromophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1-Phenylpiperazine

Liu et al. (2014) developed a high-yield bromination protocol using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO). In this method, 1-phenylpiperazine (1 mmol) is reacted with 48% aqueous HBr (1 mL) in DMSO (1 mL) at 60°C for 2 hours. The reaction mixture is neutralized to pH 7–8 using 4 M NaOH, followed by extraction with ethyl acetate (EtOAc). After drying and concentration, 1-(4-bromophenyl)piperazine is obtained in 96% yield. This method is notable for its efficiency and scalability, with no requirement for transition-metal catalysts.

Substitution Reactions with Benzhydryl Derivatives

An alternative approach involves nucleophilic substitution using benzhydryl chlorides. A study from Bilkent University demonstrated the reaction of piperazine with benzhydryl chloride derivatives in dimethylformamide (DMF) at 80°C for 8 hours. While this method is adaptable for introducing aryl groups, optimization is required for bromophenyl-specific substitutions. For instance, substituting benzhydryl chloride with 4-bromophenyl electrophiles could yield the desired intermediate.

Carbamate Formation with Allyl Chloroformate

The second step involves reacting 4-(4-bromophenyl)piperazine with allyl chloroformate to form the target carbamate. Scattolin et al. (2023) detailed a general procedure for carbamate synthesis using chloroformates:

Reaction Conditions

  • Solvent System : Dry dichloromethane (DCM) or DMF.

  • Base : Triethylamine (TEA) or anhydrous potassium carbonate (K₂CO₃).

  • Temperature : 0°C (initial cooling) progressing to room temperature.

  • Stoichiometry : 1:1 molar ratio of piperazine to allyl chloroformate.

In a typical procedure, 4-(4-bromophenyl)piperazine (2 mmol) is dissolved in DCM, followed by the addition of TEA (6 mmol). Allyl chloroformate (2 mmol) is added dropwise under inert atmosphere, and the mixture is stirred overnight. The organic layer is washed with 10% ammonium chloride and water, dried over sodium sulfate, and concentrated. Recrystallization from ethanol/water yields the pure product.

Yield and Purity

  • Yield : 68–85% (dependent on purification method).

  • Purity : Up to 97%, as verified by HPLC and NMR.

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterDCM + TEADMF + K₂CO₃
Reaction Time 12–24 hours8–10 hours
Yield 68–72%75–85%
Byproducts MinimalModerate

DMF accelerates the reaction due to its high polarity, but requires rigorous drying to prevent hydrolysis of the chloroformate.

Side Reactions and Mitigation

  • Hydrolysis of Chloroformate : Controlled anhydrous conditions and rapid mixing minimize undesired hydrolysis.

  • Over-Alkylation : Stoichiometric use of allyl chloroformate (1:1) prevents di-substitution on the piperazine nitrogen.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodStarting MaterialConditionsYieldReference
HBr/DMSO Bromination1-Phenylpiperazine60°C, 2 hours96%
Benzhydryl SubstitutionPiperazine80°C, 8 hours70–75%
Allyl Chloroformate4-(4-Bromophenyl)piperazineRT, 12–24 hours85%

Scalability and Industrial Relevance

Industrial-scale production (e.g., Combi-Blocks, Inc.) employs continuous-flow reactors to enhance reproducibility. Key considerations include:

  • Cost Efficiency : Allyl chloroformate is commercially available at $6.00/25g.

  • Safety : DMSO and HBr require corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the allyl group may facilitate interactions with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with bromophenyl and ester groups are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate with its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 1133115-38-4 Allyl 325.2 High purity (97%); used in PROTAC synthesis; stable under standard conditions
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate 352437-09-3 tert-Butyl 341.2 Prone to degradation in acidic media (e.g., simulated gastric fluid)
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate 1226808-66-7 Ethyl 313.2 Moderate stability; used as a precursor for Ullmann coupling reactions
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate 1226808-58-7 Isopropyl 327.2 Enhanced lipophilicity; explored in antimycobacterial agents
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate 1226808-71-4 Isobutyl 341.2 Used in carbazole-based DNMT1 inhibitors; high steric hindrance

Stability and Reactivity

  • Allyl ester vs. tert-Butyl ester : The tert-butyl analog undergoes degradation in acidic environments (e.g., simulated gastric fluid), limiting its utility in orally administered drugs . In contrast, the allyl ester demonstrates stability under standard synthetic conditions, making it preferable for reactions requiring acidic or basic media .
  • Ethyl and Isopropyl esters : These analogs exhibit moderate stability but are less sterically hindered, facilitating nucleophilic substitution reactions .

Biological Activity

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring, an allyl group, and a bromophenyl substituent. The presence of the bromine atom enhances its reactivity and biological interactions. The structural formula is represented as follows:

C13H14BrN2O2\text{C}_{13}\text{H}_{14}\text{BrN}_{2}\text{O}_2

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The piperazine moiety allows for effective binding to these targets, while the bromophenyl group may enhance binding affinity through halogen bonding. The allyl group facilitates interactions with hydrophobic regions of target molecules, potentially modulating their activity .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : The compound's structure suggests possible anticancer activity, particularly in inhibiting cell proliferation in tumor cells .
  • Neuropharmacological Effects : Piperazine derivatives are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, a study observed significant cytotoxic effects against human cancer cell lines, with an IC50 value indicating effective concentration for cell growth inhibition .

Case Studies

  • Anticancer Activity : A study involving the compound showed promising results in inhibiting the growth of HT29 colon cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, suggesting a mechanism involving oxidative stress .
  • Antimicrobial Effects : Another research highlighted the antibacterial activity of the compound against Gram-positive bacteria, showing a dose-dependent response. This suggests that modifications to the compound could enhance its efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylatePiperazine ring with ethoxy groupModerate anticancer activity
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylatePiperazine ring with hydrazino groupAntimicrobial properties

This compound stands out due to its combination of an allyl group and a bromophenyl substituent, which may confer unique biological activities not observed in other piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving (i) coupling of 4-bromophenylpiperazine with allyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) and (ii) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimizing stoichiometry (1:1.2 molar ratio of piperazine derivative to allyl chloroformate) and reaction time (4–6 hours at 0–5°C) minimizes byproducts like unreacted starting materials or over-alkylated species . Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve the crystal structure. For non-crystalline samples, combine ¹H/¹³C NMR (characteristic peaks: δ 5.8–6.0 ppm for allyl protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) and FTIR (C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.2 (M+H⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (risk of irritation, per category 2 hazards in similar compounds ). Use fume hoods for weighing and reactions. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be adjusted to mitigate competing pathways during synthesis?

  • Methodology : Competing N-alkylation vs. O-alkylation can occur due to the nucleophilic piperazine nitrogen. To suppress O-alkylation:

  • Use low temperatures (0–5°C) to slow reaction kinetics.
  • Employ bulky bases (e.g., DIPEA) to sterically hinder undesired pathways.
  • Monitor intermediates via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. What analytical strategies resolve discrepancies in biological activity data for structurally similar piperazine derivatives?

  • Methodology :

  • Data normalization : Account for batch-to-batch variability (e.g., purity differences) using internal standards (e.g., deuterated analogs for LC-MS).
  • SAR analysis : Compare substituent effects (e.g., bromophenyl vs. fluorophenyl in analogs ) on receptor binding using molecular docking (AutoDock Vina).
  • Assay validation : Replicate activity assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known kinase inhibitors) .

Q. How can impurities in this compound be quantified and characterized?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., residual allyl chloride) using a Q-TOF mass spectrometer in MRM mode.
  • NMR relaxation studies : Identify persistent solvents (e.g., DCM) via ¹³C NMR T₁ relaxation times.
  • Thermogravimetric analysis (TGA) : Quantify non-volatile residues (heating rate: 10°C/min, N₂ atmosphere) .

Q. What computational methods predict the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., allyl group or piperazine ring).
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes (HLMs) and LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.